2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione
Overview
Description
2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a unique structure combining an imidazo-thiadiazole moiety with an isoindoline-dione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo-thiadiazole core, followed by the introduction of the ethyl linker and subsequent attachment of the isoindoline-dione group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique structure can be utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine dihydrochloride
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, 2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione stands out due to its combined imidazo-thiadiazole and isoindoline-dione structure.
Properties
IUPAC Name |
2-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-9-17-19-8-10(16-15(19)22-9)6-7-18-13(20)11-4-2-3-5-12(11)14(18)21/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHGYJLYANHZHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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